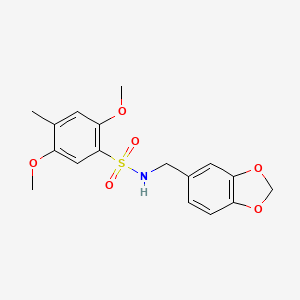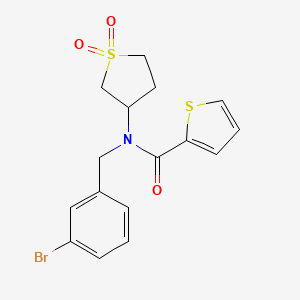amine](/img/structure/B12130093.png)
[(4-Fluoro-2-methoxyphenyl)sulfonyl](2-thienylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Fluoro-2-méthoxyphényl)sulfonyl]amine est un composé organique complexe qui présente un groupe sulfonyle attaché à un cycle méthoxyphényle fluoré et un fragment thiénylméthylamine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [(4-fluoro-2-méthoxyphényl)sulfonyl]amine implique généralement plusieurs étapes, commençant par la préparation des intermédiaires clés. Une approche courante est la réaction de couplage de Suzuki–Miyaura, qui est largement utilisée pour former des liaisons carbone-carbone dans des conditions douces . Cette réaction implique le couplage d'un dérivé d'acide boronique avec un composé aromatique halogéné en présence d'un catalyseur au palladium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions réactionnelles peuvent améliorer l'efficacité et le rendement du produit souhaité. De plus, la purification du composé peut impliquer des techniques telles que la recristallisation, la chromatographie et la distillation.
Analyse Des Réactions Chimiques
Types de réactions
[(4-Fluoro-2-méthoxyphényl)sulfonyl]amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
[(4-Fluoro-2-méthoxyphényl)sulfonyl]amine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Le composé peut être étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche peut explorer son potentiel en tant qu'intermédiaire pharmaceutique ou en tant que composé principal pour le développement de médicaments.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de [(4-fluoro-2-méthoxyphényl)sulfonyl]amine implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonyle peut agir comme un électrophile, réagissant avec des sites nucléophiles sur les biomolécules. Le cycle méthoxyphényle fluoré et le fragment thiénylméthylamine peuvent également contribuer à la réactivité globale du composé et à son affinité de liaison. Ces interactions peuvent moduler diverses voies biochimiques et processus cellulaires.
Applications De Recherche Scientifique
(4-Fluoro-2-methoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Fluoro-2-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorinated methoxyphenyl ring and thienylmethylamine moiety may also contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
[(4-Fluoro-2-méthoxyphényl)sulfonyl]amine peut être comparé à d'autres composés similaires, tels que :
Isocyanate de 4-fluoro-2-méthoxyphényle : Utilisé pour les séquences de protection/déprotection des amines.
Pyridines fluorées : Connues pour leurs propriétés physiques, chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C12H12FNO3S2 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
4-fluoro-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12FNO3S2/c1-17-11-7-9(13)4-5-12(11)19(15,16)14-8-10-3-2-6-18-10/h2-7,14H,8H2,1H3 |
Clé InChI |
XGTQBYDAHLOSKV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B12130015.png)
![1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12130029.png)
![N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12130033.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)pyrrolidine-2,3-dione](/img/structure/B12130035.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12130037.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12130040.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B12130046.png)
![N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12130054.png)
![3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12130055.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)

![N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine](/img/structure/B12130082.png)

